4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with a unique structure that combines a quinoxaline core with an ethylsulfonyl benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, ethanol). The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-(4-(ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
4-(4-(Ethylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds, such as:
4-(Methylsulfonyl)benzoyl-3,4-dihydroquinoxalin-2(1H)-one: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may result in different chemical and biological properties.
4-(4-(Methylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one: Similar to the previous compound, but with a different substitution pattern on the benzoyl group.
This compound derivatives:
Properties
IUPAC Name |
4-(4-ethylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-24(22,23)13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSAJLNEPKQMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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